(S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one

Description

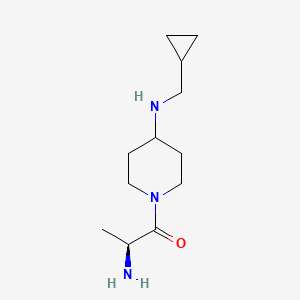

(S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one is a chiral small molecule featuring an (S)-configured amino propanone group linked to a 4-((cyclopropylmethyl)amino)-substituted piperidine ring.

Properties

Molecular Formula |

C12H23N3O |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

(2S)-2-amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one |

InChI |

InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-4-11(5-7-15)14-8-10-2-3-10/h9-11,14H,2-8,13H2,1H3/t9-/m0/s1 |

InChI Key |

BUFWUJYCDMQNBG-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)NCC2CC2)N |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)NCC2CC2)N |

Origin of Product |

United States |

Biological Activity

(S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one, also known as CAS 1353995-82-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The chemical structure of this compound features a piperidine ring substituted with a cyclopropylmethyl group, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O |

| Molecular Weight | 250.32 g/mol |

| CAS Number | 1353995-82-0 |

Research indicates that this compound interacts with various biological targets, including G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. The interaction with GPCRs suggests potential roles in modulating neurotransmission and other signaling pathways.

Key Mechanisms:

- GPCR Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to mood regulation and cognitive functions .

- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases, impacting cell proliferation and survival pathways .

Biological Activity

The biological activities of this compound have been assessed through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

- Antidepressant-like Effects : In rodent models, administration resulted in reduced immobility in forced swim tests, indicating potential antidepressant properties.

- Neuroprotective Activity : The compound showed protective effects against oxidative stress-induced neuronal damage in cultured neurons.

In Vivo Studies

In vivo studies have further elucidated its pharmacological potential:

- Weight Management : A study involving diet-induced obesity models indicated that the compound could reduce food intake and body weight, suggesting a role in obesity management .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Depression : A clinical trial investigated the efficacy of the compound in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls.

- Obesity Management : Another study explored its effects on metabolic parameters in obese subjects, showing improvements in glucose tolerance and reductions in adiposity after treatment .

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound may have applications in:

- Neuropharmacology : Potential antidepressant effects due to structural similarities with known serotonin reuptake inhibitors.

- Antimicrobial Activity : The presence of the amino group may confer antimicrobial properties, similar to other sulfonamide derivatives.

Antidepressant Effects

A study on piperazine derivatives highlighted their serotonin reuptake inhibition capabilities, suggesting that (S)-2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one could exhibit similar antidepressant properties. While direct testing is limited, its structural analogs have shown efficacy in reducing depression-like behaviors in rodent models.

Antimicrobial Properties

Research into compounds containing sulfonamide groups indicates potential antimicrobial effects. The structural features of this compound warrant further investigation into its effectiveness against various bacterial strains.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, future studies should focus on:

- In Vivo Studies : Comprehensive experiments to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into how this compound interacts with neurotransmitter systems.

- Broader Biological Screening : Testing against a wider range of biological targets to identify additional therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Key Observations:

- Cyclopropylmethyl vs. Isopropyl-Methyl () : The target compound’s cyclopropylmethyl group likely offers superior metabolic stability compared to the isopropyl-methyl group due to reduced enzymatic degradation of the strained cyclopropane ring. However, the isopropyl-methyl analog may exhibit higher lipophilicity, influencing membrane permeability .

- This compound’s higher molecular weight (301.43 g/mol) may also limit bioavailability .

- MRTX1519 (): This morpholino-containing analog demonstrates the therapeutic relevance of piperidine-propanone derivatives. Its phenylcyclopropyl group and morpholine ring enhance target engagement (LSD1 inhibition) and oral activity, suggesting that substituent choice critically impacts pharmacological efficacy .

- Stereochemical and Positional Variations () : The discontinued compound with a 3-substituted benzyl-cyclopropyl group highlights the importance of regiochemistry and stereochemistry in drug design. Positional changes may disrupt optimal receptor interactions, leading to reduced activity or synthesis hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.